(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2490426-51-0
VCID: VC6316319
InChI: InChI=1S/C9H14F2O/c1-7(6-12)2-8(3-7)4-9(10,11)5-8/h12H,2-6H2,1H3
SMILES: CC1(CC2(C1)CC(C2)(F)F)CO
Molecular Formula: C9H14F2O
Molecular Weight: 176.207

(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol

CAS No.: 2490426-51-0

Cat. No.: VC6316319

Molecular Formula: C9H14F2O

Molecular Weight: 176.207

* For research use only. Not for human or veterinary use.

(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol - 2490426-51-0

Specification

CAS No. 2490426-51-0
Molecular Formula C9H14F2O
Molecular Weight 176.207
IUPAC Name (2,2-difluoro-6-methylspiro[3.3]heptan-6-yl)methanol
Standard InChI InChI=1S/C9H14F2O/c1-7(6-12)2-8(3-7)4-9(10,11)5-8/h12H,2-6H2,1H3
Standard InChI Key WAKUBZXHGKMIIA-UHFFFAOYSA-N
SMILES CC1(CC2(C1)CC(C2)(F)F)CO

Introduction

Chemical Identity and Structural Characteristics

(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol belongs to the class of spirocyclic alcohols, featuring a bicyclic framework where two cycloalkane rings share a single atom (Figure 1). The molecular formula C₉H₁₄F₂O corresponds to a molecular weight of 176.207 g/mol . Key structural elements include:

  • Spiro[3.3]heptane Core: A fused bicyclic system comprising two cyclopropane rings connected at a central carbon atom, enforcing conformational rigidity.

  • Fluorine Substituents: Two fluorine atoms at the C2 position enhance metabolic stability and influence electronic properties .

  • Methanol Group: A hydroxymethyl (-CH₂OH) group at C6 provides a site for functionalization or hydrogen bonding.

The IUPAC name, (2,2-difluoro-6-methylspiro[3.3]heptan-6-yl)methanol, precisely describes its topology, while the SMILES string CC1(CC2(C1)CC(C2)(F)F)CO encodes its connectivity. Computational models predict a distorted chair-like conformation for the spiro system, with fluorine atoms adopting axial positions to minimize steric strain .

Table 1: Physicochemical Properties of (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol

PropertyValueSource
CAS No.2490426-51-0
Molecular FormulaC₉H₁₄F₂O
Molecular Weight176.207 g/mol
IUPAC Name(2,2-difluoro-6-methylspiro[3.3]heptan-6-yl)methanol
SMILESCC1(CC2(C1)CC(C2)(F)F)CO
SolubilityNot publicly available

Synthesis and Manufacturing

The synthesis of (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol remains partially proprietary, but analogous routes for spirocyclic difluoro compounds provide insight into feasible strategies . A convergent approach reported for 6,6-difluorospiro[3.3]heptane derivatives involves:

  • Cyclopropanation: Reacting 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with a Grignard reagent to form the spiro core.

  • Methanol Group Introduction: Hydroxylation via hydroboration-oxidation or epoxide ring-opening to install the -CH₂OH moiety .

A patent (WO2024233550A1) discloses related methods for 6,6-fused bicyclic alcohols, utilizing palladium-catalyzed cross-coupling to attach functional groups . For example, Suzuki-Miyaura reactions with boronic acids enable diversification at the methanol position, though yields for the target compound remain unspecified .

Key Challenges:

  • Steric Hindrance: The spiro architecture complicates nucleophilic substitutions, necessitating high-pressure or microwave-assisted conditions .

  • Fluorine Stability: Acidic environments risk defluorination, requiring pH-controlled reaction media.

Future Research Directions

  • Solubility Profiling: Systematic studies in polar and non-polar solvents to guide formulation.

  • In Vivo Efficacy Trials: Testing in models of inflammation, infection, or neurodegeneration .

  • Metabolic Stability Assays: Radiolabeling studies to track absorption and excretion .

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